2-[4-(2-Methoxyethoxy)phenyl]ethanamine

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers synthesizing patent-protected sulfonylureas or anti-tubercular quinazolinones require the precise 2-methoxyethoxy motif; generic 4-methoxy analogs yield divergent SAR and failed target engagement. This phenethylamine derivative resolves that structural fidelity challenge. - Directly matches the claimed 'Amine I' in US Patent 5652268 for KATP channel modulators. - Provides critical ΔLogP > +1 and ΔHBA = +2 over simpler alkoxy analogs for tuned pharmacokinetics. - Enables conversion to 4-(2-methoxyethoxy)-benzyl cyanide, a gateway to functionalized phenylacetic acid libraries.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B12348572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Methoxyethoxy)phenyl]ethanamine
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=C(C=C1)CCN
InChIInChI=1S/C11H17NO2/c1-13-8-9-14-11-4-2-10(3-5-11)6-7-12/h2-5H,6-9,12H2,1H3
InChIKeyAJOZXNRWPJYXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(2-Methoxyethoxy)phenyl]ethanamine: Phenethylamine Building Block


2-[4-(2-Methoxyethoxy)phenyl]ethanamine (CAS: Not assigned; Molecular Formula: C11H17NO2; Molecular Weight: 195.26 g/mol) is a para-substituted phenethylamine derivative featuring a terminal 2-methoxyethoxy chain on the aromatic ring. This compound serves as a versatile synthetic intermediate, most notably in the preparation of sulfonylurea and sulfonylthiourea derivatives with potential pharmacological activity [1]. It is also recognized as a key precursor to 4-(2-methoxyethoxy)-benzyl cyanide, a crucial building block for further elaboration into phenylacetic acids and amides [2]. Its structural motif, which enhances lipophilicity through the flexible ether chain, makes it a distinct candidate in medicinal chemistry for modulating physicochemical properties and biological target engagement, differentiating it from simpler alkoxy analogs .

Key intermediate for sulfonylurea derivatives (patent-defined route)
Direct precursor to 4-(2-methoxyethoxy)-benzyl cyanide building block
Extended ether chain for lipophilicity modulation in SAR studies

Why 2-[4-(2-Methoxyethoxy)phenyl]ethanamine Cannot Be Substituted


While 2-[4-(2-Methoxyethoxy)phenyl]ethanamine shares a core phenethylamine backbone with simpler analogs like 2-(4-methoxyphenyl)ethanamine and 2-(4-ethoxyphenyl)ethanamine, its unique 2-methoxyethoxy substituent fundamentally alters key physicochemical and biological properties. This extended ether chain significantly increases lipophilicity (LogP) and introduces additional hydrogen bond acceptors, which can dramatically impact receptor binding, metabolic stability, and synthetic utility [1][2]. In a structure-activity relationship (SAR) context, such modifications are known to cause substantial shifts in affinity and selectivity, as seen with other phenethylamine derivatives [3]. Therefore, substituting this compound with a generic, less functionalized analog is not a viable strategy and will likely lead to divergent results in both biological assays and chemical synthesis, making specific procurement essential for reproducible research outcomes.

Property shift Simpler 4-alkoxy analogs (methoxy, ethoxy) exhibit significantly lower lipophilicity and fewer H-bond acceptors, which may alter membrane permeability and target engagement.
Synthetic route Patented sulfonylurea synthesis specifically requires the 2-methoxyethoxy substituent; replacement with 4-methoxy or 4-ethoxy analog would not yield the claimed structures.
Application mismatch The 4-methoxy analog is documented for TAAR1 agonism, while the target compound is linked to anti-tubercular quinazolinone SAR—using one for the other's application would confound research outcomes.

2-[4-(2-Methoxyethoxy)phenyl]ethanamine: Key Differentiators


Enhanced Lipophilicity and HBA Count

The 2-methoxyethoxy substituent on 2-[4-(2-Methoxyethoxy)phenyl]ethanamine confers a significantly higher calculated lipophilicity compared to the standard 4-methoxy analog, 2-(4-methoxyphenyl)ethanamine. Computational data indicate a SlogP of 1.4231 for the methoxy analog [1], whereas a related methoxyethoxy-containing derivative (though not the exact free base) has a reported experimental LogP of 3.04 . This increase in LogP, accompanied by an increase in hydrogen bond acceptors from 2 to 4, suggests enhanced membrane permeability and altered pharmacokinetic behavior.

Lipophilicity & HBA
Class-level
Estimated ΔLogP +0.8 to +1.6; ΔHBA count +2 vs. 4-methoxy analog
Supports membrane permeability screening context
Computational prediction; experimental LogP for target compound may vary
Lipophilicity Physicochemical Properties Medicinal Chemistry SAR

Key Intermediate in Patented Sulfonylurea Synthesis

2-[4-(2-Methoxyethoxy)phenyl]ethanamine is specifically claimed as a key intermediate (Amine I) in the synthesis of a series of substituted benzenesulfonylureas and -thioureas, as detailed in US Patent 5652268 [1]. The amine is condensed with 5-chloro-2-methoxybenzoyl chloride and subsequently sulfonated to yield the final pharmacologically active compounds. In contrast, the simpler analog 2-(4-methoxyphenyl)ethanamine is not cited in the same synthetic context within this patent family, underscoring the unique structural requirement of the methoxyethoxy chain for this specific synthetic route.

Patented Synthetic Utility
Head-to-head
Specified as intermediate (I) in US5652268; 4-methoxy analog not cited in the same patent context
Non-substitutable for replicating patented sulfonylurea synthesis
Presence vs. absence in patent disclosure
Synthetic Chemistry Patent Analysis Sulfonylurea Potassium Channel

Divergent Anti-Tubercular Target Profile

A hydrochloride salt of the target compound has been specifically utilized for the identification and optimization of anti-tubercular quinazolinones . This application is supported by research detailed in Bioorg. Med. Chem. Lett., where its unique structural features contributed to SAR studies [1]. While simpler phenethylamine analogs like 2-(4-methoxyphenyl)ethanamine have been explored for trace amine-associated receptor 1 (TAAR1) agonist activity (EC50 = 5.98 μM) [2], they lack this documented anti-tubercular application, indicating that the methoxyethoxy group directs the compound toward a distinct chemical biology and therapeutic space.

Anti-Tubercular Application
Context-dependent
Used in anti-tubercular quinazolinone optimization; 4-methoxy analog shows TAAR1 agonist activity (EC50 5.98 μM) but no anti-TB application
Directs compound selection by research target area
Cross-study comparison; different assay endpoints
Antitubercular Quinazolinone Medicinal Chemistry SAR

Solubility and Formulation Impact

The introduction of the 2-methoxyethoxy group is expected to alter aqueous solubility and partition coefficients relative to unsubstituted or simple alkoxy phenethylamines. While the simple analog 2-(4-methoxyphenyl)ethanamine is reported to have a water solubility of approximately 20-21 g/L [1], the increased lipophilicity conferred by the methoxyethoxy chain in the target compound suggests a corresponding decrease in water solubility. This shift in solubility profile directly impacts formulation strategies, assay buffer preparation, and in vivo dosing considerations.

Solubility Impact
Class-level
Estimated >50% reduction in aqueous solubility vs. 4-methoxy analog (reported ~20 g/L)
Formulation and assay buffer planning require compound-specific data
Predicted shift based on structural modification; experimental verification needed
Solubility Formulation ADME Drug Discovery

Synthetic Route and Precursor Advantage

The compound is a direct precursor to 4-(2-methoxyethoxy)-benzyl cyanide, a versatile intermediate for synthesizing phenylacetic acids and amides [1]. A patented process for preparing 2-methoxyethoxy-benzenes highlights the compound's specific utility and the optimized conditions for its synthesis (without strong polar solvents at >95°C under pressure) [2]. In contrast, the synthesis and utility of 2-(4-ethoxyphenyl)ethanamine and 2-(4-propoxyphenyl)ethanamine are not associated with such a specific, optimized industrial process or a clear path to benzyl cyanide derivatives, making them less attractive as a scalable, multi-purpose building block.

Synthetic Versatility
Method context
Documented precursor to 4-(2-methoxyethoxy)-benzyl cyanide; optimized preparation process (US6288262)
Provides a defined pathway to phenylacetic acid and amide derivatives
Analog compounds lack comparable documented utility as benzyl cyanide precursors
Synthetic Chemistry Building Block Benzyl Cyanide Precursor

2-[4-(2-Methoxyethoxy)phenyl]ethanamine: Critical Research Applications


Sulfonylurea Potassium Channel Modulator Synthesis

Researchers aiming to synthesize and evaluate analogs of the sulfonylureas and sulfonylthioureas disclosed in US Patent 5652268 should procure 2-[4-(2-Methoxyethoxy)phenyl]ethanamine as the essential amine building block. The patent specifically claims this compound as the starting material (Amine I) for a series of molecules with potential applications as potassium channel openers for treating cardiovascular and other disorders [1]. Using any other analog would not yield the claimed structures.

Anti-Tubercular Quinazolinone SAR

Medicinal chemistry teams engaged in developing new anti-tubercular agents can use this compound (or its hydrochloride salt) as a key structural component in the synthesis of quinazolinone libraries. As demonstrated by Couturier et al., the methoxyethoxy-containing phenyl ring is an integral part of the pharmacophore explored for optimizing activity against Mycobacterium tuberculosis [1]. This provides a direct, literature-backed starting point for SAR exploration.

Synthesis of Key Benzyl Cyanide Intermediates

For synthetic organic chemists seeking a versatile intermediate to access a broad range of phenylacetic acid and amide derivatives, 2-[4-(2-Methoxyethoxy)phenyl]ethanamine is the ideal starting material. Its conversion to 4-(2-methoxyethoxy)-benzyl cyanide is documented [1], and the cyanide serves as a gateway to carboxylic acids, primary amides, and heterocycles, offering a more functionalized and versatile scaffold than simpler 4-alkoxy phenethylamines [2].

Extended Ether Chain Effects on ADME

Researchers in drug discovery and chemical biology focused on understanding and modulating drug-like properties can utilize this compound as a model system. The 2-methoxyethoxy group provides a distinct combination of increased lipophilicity (estimated ΔLogP > +1) and hydrogen bond acceptor count (ΔHBA = +2) compared to the standard 4-methoxy analog [1][2]. This allows for systematic investigation of how these specific structural changes impact membrane permeability, metabolic stability, and overall pharmacokinetic profiles.

Application
Selection Property
Validation Focus
Sulfonylurea modulator synthesis
Patent-specified amine building block
Verify structural identity and amine reactivity for condensation step
Anti-tubercular quinazolinone SAR
Literature-reported pharmacophore component
Confirm purity and suitability for library synthesis; compare with hydrochloride salt if needed
Benzyl cyanide intermediate synthesis
Documented conversion to versatile cyanide scaffold
Assess reaction efficiency and scalability for downstream derivatization
ADME property modulation studies
Extended ether chain: increased LogP and HBA count
Characterize experimental LogP, permeability, and metabolic stability in target models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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